11-cis-3-Dehydroretinal
Overview
Description
11-cis-3-Dehydroretinal is a derivative of vitamin A and a key chromophore in the visual process of higher animals. It is closely related to 11-cis-retinaldehyde, which is the common chromophore for all visual pigments. The synthesis and presence of 11-cis-3-Dehydroretinal and its isomers are critical for the proper functioning of the visual system, as they play a role in the conversion of light into electrical signals in the retina .
Synthesis Analysis
The synthesis of 11-cis-3-Dehydroretinal involves several enzymatic steps. One of the key enzymes is 11-cis retinol dehydrogenase, which catalyzes the last step in the biosynthetic pathway generating 11-cis retinaldehyde . This enzyme is found in the retinal pigment epithelium and is associated with the smooth endoplasmic reticulum (ER), indicating that the synthesis of 11-cis retinaldehyde is a compartmentalized process . Additionally, studies have shown that Drosophila melanogaster can form 11-cis 3-hydroxyretinal in the dark, suggesting the existence of a light-independent system for forming 11-cis isomers .
Molecular Structure Analysis
The molecular structure of 11-cis-3-Dehydroretinal is characterized by its geometric isomerism. High-performance liquid chromatography has been used to separate and analyze the cis-trans stereoisomers of 3-dehydroretinal and retinal, demonstrating the complexity of these molecules and the importance of their specific configurations . The absolute configuration of related cis- and trans- isomers has also been studied, highlighting the significance of stereochemistry in the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involving 11-cis-3-Dehydroretinal include isomerization and photoisomerization processes. The cis-trans photoisomerization of 3-dehydroretinal has been examined, and the potential importance of the 9-cis isomer in the polyenal series has been considered . These reactions are crucial for the visual cycle, as they allow the conversion of light into a signal that can be interpreted by the brain.
Physical and Chemical Properties Analysis
The physical and chemical properties of 11-cis-3-Dehydroretinal are influenced by its structure and the presence of double bonds. The compound's reactivity and interaction with light are essential for its role in vision. The stereocontrolled synthesis of related compounds, such as (S)-9-cis- and (S)-11-cis-13,14-dihydroretinoic acid, has been achieved, which provides insights into the physical and chemical behavior of these retinoids . These studies contribute to our understanding of the properties of 11-cis-3-Dehydroretinal and its analogs.
Safety And Hazards
Future Directions
The jawless vertebrate, lamprey, employs a system for color opponency that differs from that described previously in jawed vertebrates . From a physiological viewpoint, we propose an evolutionary insight, the emergence of pineal “one-cell system” from the ancestral “multiple (two)-cell system,” showing the opposite evolutionary direction to that of the ocular color opponency .
properties
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNVWXUULMZJKD-IOUUIBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-cis-3-Dehydroretinal | |
CAS RN |
41470-05-7 | |
Record name | 3-Dehydroretinal, (11Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041470057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-DEHYDRORETINAL, (11Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17501ZO99J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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